N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide
Description
The compound N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide features a thiophene-2-carboxamide core linked to a thiazole ring, which is further substituted with a 5-methyl-1,3,4-oxadiazole moiety. This structure combines heterocyclic elements known for diverse pharmacological activities, including antimicrobial and antitumor properties. The oxadiazole and thiazole groups enhance electronic stability, while the thiophene ring contributes to π-π interactions in biological targets .
Properties
IUPAC Name |
N-[4-[2-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S2/c1-8-18-19-12(22-8)6-15-11(20)5-9-7-24-14(16-9)17-13(21)10-3-2-4-23-10/h2-4,7H,5-6H2,1H3,(H,15,20)(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCIGPSSOGJUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that incorporates several biologically active moieties, including oxadiazole, thiazole, and thiophene. These structural components suggest potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The compound's structure can be broken down into distinct functional groups:
- Oxadiazole ring : Known for its biological activity against various pathogens.
- Thiazole ring : Exhibits significant anticancer properties.
- Thiophene : Often contributes to the modulation of biological activity through electron donation.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O3S |
| Molecular Weight | 286.34 g/mol |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and thiazole moieties possess notable antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and drug-resistant strains like Vancomycin-resistant Enterococcus faecium . The incorporation of the 5-methyl group in the oxadiazole enhances its interaction with microbial targets, potentially increasing efficacy.
Case Study:
A study involving thiazole derivatives demonstrated that specific compounds exhibited broad-spectrum antifungal activity against resistant Candida strains. The mechanism was attributed to the ability of these compounds to disrupt fungal cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. Notably, compounds with similar structures have shown selective cytotoxicity towards cancer cells while sparing normal cells.
Research Findings:
- Cell Viability Assays : In vitro studies using MTT assays indicated that certain derivatives reduced the viability of colorectal adenocarcinoma (Caco-2) cells significantly more than lung adenocarcinoma (A549) cells .
- Structure Activity Relationship (SAR) : The presence of specific substituents on the thiazole ring was correlated with enhanced anticancer activity. For example, methyl substitutions at strategic positions improved interactions with cancer cell receptors .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in pathogenic microorganisms.
- Apoptosis Induction : Studies indicate that thiazole derivatives can trigger apoptotic pathways in cancer cells by modulating Bcl-2 family proteins .
- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at the G1/S phase, leading to reduced proliferation of cancer cells .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and thiazole groups. The compound has been investigated for its efficacy against various cancer cell lines. For instance:
- In Vitro Studies : The compound exhibited significant growth inhibition in several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 75% in some cases .
- Mechanism of Action : The proposed mechanism involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds targeting TS have been shown to possess dual antimicrobial and anticancer properties .
Antimicrobial Activity
The compound's structure also suggests potential antimicrobial properties. Research has indicated that derivatives of oxadiazoles can exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of oxadiazole derivatives, including those similar to N-(4-(2-(((5-methyl-1,3,4-oxadiazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)thiophene-2-carboxamide, showed promising anticancer activity against glioblastoma cell lines . The study utilized cytotoxic assays to evaluate cell viability and apoptosis induction.
Case Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of oxadiazole derivatives and their biological evaluation against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests a potential application in developing new antimicrobial agents.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Molecular weight of the target compound can be inferred from analogs but requires exact synthesis data for confirmation.
Key Research Findings
Substituent Effects :
- Nitro groups () enhance electrophilicity but reduce synthetic purity.
- Methoxy groups () improve solubility but may lower target affinity.
- Oxadiazole-thiazole combinations (Target Compound) balance lipophilicity and metabolic stability.
Structural Stability :
- High melting points in triazepine derivatives () correlate with extended aromatic systems, while oxadiazole-thiazole hybrids may require co-crystallization agents for stability .
Activity Trade-offs :
- Antibacterial nitrothiophenes () sacrifice broad-spectrum efficacy for potency, whereas the target compound’s heterocyclic diversity could broaden applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
